N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide
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Overview
Description
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazole ring fused to a pyrimidine ring, which is further connected to a furan ring via an ethylamine linker. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
It is suggested that the compound might interact with its targets through strong h-bonding interactions between the nh moiety and the residual amino acids in the active site of the enzyme .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways .
Pharmacokinetics
Similar compounds have shown significant activity on various kinases, suggesting potential bioavailability .
Result of Action
Similar compounds have been known to exhibit various biological activities .
Action Environment
Similar compounds have been known to exhibit different activities under different environmental conditions .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with certain enzymes and proteins . The nature of these interactions is likely due to the strong H-bonding interactions between the NH moiety of the compound and the residual amino acids in the active site of the enzyme .
Cellular Effects
Preliminary studies suggest that it may have an impact on cell signaling pathways and gene expression
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is often formed via a nucleophilic substitution reaction involving a chloropyrimidine derivative and an amine.
Linking the Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are connected through a Buchwald-Hartwig amination reaction, which involves the use of palladium catalysts and appropriate ligands.
Attachment of the Furan Ring: The final step involves the coupling of the furan ring to the pyrimidine-pyrazole intermediate via an ethylamine linker, typically using a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro groups on the pyrazole ring can be reduced to amines.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophilic substitution reactions often involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the pyrazole ring.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) involved in cancer cell proliferation.
Biology: It is used in the study of cellular signaling pathways and the development of new therapeutic agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Industry: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: Another pyrazole-pyrimidine derivative with potential anticancer activity.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds are known for their inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase.
Uniqueness
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic properties and potential for further functionalization. This structural feature differentiates it from other pyrazole-pyrimidine derivatives and enhances its versatility in various applications.
Properties
IUPAC Name |
N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c21-14(11-3-1-8-22-11)16-6-5-15-12-9-13(18-10-17-12)20-7-2-4-19-20/h1-4,7-10H,5-6H2,(H,16,21)(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBKTNSMUATSQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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